molecular formula C23H24N2O3S2 B11555479 ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate

ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate

Cat. No.: B11555479
M. Wt: 440.6 g/mol
InChI Key: PSLUXWJYQPBIAU-DEDYPNTBSA-N
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Description

ETHYL 2-({[(5E)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is a complex organic compound that features a thiazolidine ring, a benzoate ester, and a propan-2-yl phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(5E)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with a haloketone under basic conditions.

    Introduction of the Propan-2-yl Phenyl Group: This step involves the condensation of the thiazolidine derivative with a propan-2-yl benzaldehyde in the presence of a suitable catalyst.

    Formation of the Benzoate Ester: The final step involves esterification of the intermediate compound with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(5E)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazolidine ring and the benzoate ester are likely key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

ETHYL 2-({[(5E)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

ethyl 2-[[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate

InChI

InChI=1S/C23H24N2O3S2/c1-4-28-22(27)18-7-5-6-8-19(18)24-14-25-21(26)20(30-23(25)29)13-16-9-11-17(12-10-16)15(2)3/h5-13,15,24H,4,14H2,1-3H3/b20-13+

InChI Key

PSLUXWJYQPBIAU-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=S

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S

Origin of Product

United States

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